molecular formula C10H7ClO B145243 1H-Indene-1-carbonyl chloride CAS No. 128454-13-7

1H-Indene-1-carbonyl chloride

Cat. No.: B145243
CAS No.: 128454-13-7
M. Wt: 178.61 g/mol
InChI Key: WVFYMHFZHRIIIV-UHFFFAOYSA-N
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Description

1H-Indene-1-carbonyl chloride is an aromatic acyl chloride derivative characterized by a fused bicyclic indene ring system substituted with a reactive carbonyl chloride group at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of indene-based polymers, pharmaceuticals, and specialty chemicals. Its reactivity stems from the electrophilic carbonyl chloride group, which facilitates nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.

Properties

CAS No.

128454-13-7

Molecular Formula

C10H7ClO

Molecular Weight

178.61 g/mol

IUPAC Name

1H-indene-1-carbonyl chloride

InChI

InChI=1S/C10H7ClO/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H

InChI Key

WVFYMHFZHRIIIV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(C=CC2=C1)C(=O)Cl

Canonical SMILES

C1=CC=C2C(C=CC2=C1)C(=O)Cl

Synonyms

1H-Indene-1-carbonyl chloride (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Acyl Chlorides vs. Carboxylic Acids

1H-Indene-1-carbonyl chloride’s acyl chloride group contrasts sharply with carboxylic acid derivatives like 7-chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9), which contains a carboxylic acid moiety . Acyl chlorides are significantly more reactive, enabling rapid esterification or amidation under mild conditions. In contrast, carboxylic acids often require activating agents (e.g., DCC) for similar transformations. This reactivity difference underscores this compound’s utility in high-yield, one-step syntheses.

Chloride Substituents

The chlorine atom in 7-chloro-3-methyl-1H-indole-2-carboxylic acid acts as an electron-withdrawing group, enhancing acidity and directing electrophilic substitution in the indole ring . In this compound, the chlorine in the carbonyl group serves as a leaving group, promoting nucleophilic attacks.

Structural and Spectral Comparisons

Compound Key Functional Groups IR Spectral Signatures (cm⁻¹) Applications References
This compound Acyl chloride, aromatic ring ~1,800 (C=O stretch of acyl chloride) Polymer intermediates N/A
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Carboxylic acid, chloro, indole 3,464 (–NH₂), 2,204 (–CN), 1,645 (=CH–CN) Pharmaceuticals, agrochemicals
Compound 1E (chromene derivative) Amino, hydroxyl, cyano 3,317 (–OH), 2,204 (–CN) Biological activity studies

Key Observations :

  • The absence of hydroxyl or amino groups in this compound simplifies purification compared to polar derivatives like Compound 1E.

Stability and Handling

Acyl chlorides, including this compound, are moisture-sensitive and require anhydrous storage. In contrast, carboxylic acids (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) are stable under ambient conditions but may require protection during reactions .

Analytical Techniques

  • Chromatography : The Rf value of chromene derivatives (e.g., Compound 1E, Rf 0.41) suggests moderate polarity , while acyl chlorides like this compound would exhibit lower Rf values due to higher reactivity with silica gel.
  • Electrochemical Sensing: Chloride ions (e.g., in KCl) are critical in electrochemical sensors for nitroaromatics (e.g., TNT, DNT) .

Q & A

Q. What safety protocols are critical when handling 1H-Indene-1-carbonyl chloride in laboratory settings?

Answer:

  • Protective Equipment : Always wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste Management : Segregate waste into halogenated organic containers and collaborate with certified disposal agencies to mitigate environmental risks .
  • Contamination Control : Use filter-tipped pipettes and dedicated labware to prevent cross-contamination. Decontaminate surfaces with ethanol after use .

Q. How can researchers optimize the synthesis of this compound from its precursor?

Answer:

  • Reagent Selection : Use anhydrous conditions with catalysts like thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) to enhance yield. Monitor reaction progress via TLC .
  • Temperature Control : Maintain temperatures between 0–5°C during acyl chloride formation to suppress side reactions (e.g., hydrolysis) .
  • Purification : Employ fractional distillation or column chromatography (hexane:ethyl acetate gradients) to isolate the product .

Q. What spectroscopic methods are recommended for characterizing this compound?

Answer:

  • NMR Analysis : Confirm structure using ¹H NMR (e.g., carbonyl proton at δ 9.8–10.2 ppm) and ¹³C NMR (carbonyl carbon at δ 170–180 ppm). Compare with PubChem reference data .
  • FT-IR : Identify the carbonyl stretch (C=O) near 1770–1820 cm⁻¹ and C-Cl bonds at 550–850 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ≈ 178.99 for C₁₀H₇ClO) .

Advanced Questions

Q. How should researchers resolve contradictions in spectral data when characterizing this compound derivatives?

Answer:

  • Cross-Validation : Replicate experiments under identical conditions to confirm reproducibility. Compare results with literature (e.g., ACS journals) .
  • Alternative Techniques : If NMR peaks overlap, use DEPT-135 or 2D-COSY to resolve structural ambiguities. For impurities, employ HPLC-MS .
  • Error Analysis : Quantify uncertainties (e.g., ±0.1 ppm for NMR shifts) and statistically assess deviations using tools like Grubbs’ test .

Q. What experimental design principles are essential for studying the reactivity of this compound in nucleophilic acyl substitution?

Answer:

  • Variable Isolation : Test one variable at a time (e.g., solvent polarity, nucleophile strength) while controlling temperature and moisture .
  • Kinetic Studies : Use pseudo-first-order conditions with excess nucleophile. Monitor reaction rates via UV-Vis (λ = 240–260 nm for acyl chloride consumption) .
  • Statistical Models : Apply Arrhenius or Eyring equations to derive activation parameters. Validate models with ANOVA .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Answer:

  • Accelerated Aging : Expose the compound to buffered solutions (pH 2–12) at 40°C. Sample aliquots at timed intervals for HPLC analysis .
  • Degradation Kinetics : Plot ln[concentration] vs. time to determine rate constants (k). Use LC-MS to identify degradation byproducts (e.g., indene-carboxylic acid) .
  • Environmental Simulation : Model real-world stability by testing in seawater or soil extracts. Measure chloride ion release via ion chromatography .

Q. What strategies mitigate risks when scaling up this compound synthesis from milligram to gram quantities?

Answer:

  • Thermal Hazard Assessment : Conduct DSC/TGA to identify exothermic peaks and optimize cooling systems .
  • Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Batch Consistency : Validate purity across batches using qNMR and Karl Fischer titration for water content (<0.1%) .

Q. How should contradictory literature findings about the compound’s catalytic applications be critically evaluated?

Answer:

  • Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding non-reliable sources) and assess effect sizes using forest plots .
  • Mechanistic Studies : Probe reaction intermediates via trapping experiments (e.g., DMPO for radicals) or isotopic labeling .
  • Reproducibility Checks : Replicate key experiments, documenting deviations in apparatus or reagent purity .

Methodological Guidance

  • Data Interpretation : Always correlate experimental results with computational models (e.g., DFT calculations for reaction pathways) and primary literature .
  • Ethical Reporting : Disclose conflicts of interest, raw data repositories, and limitations (e.g., small sample sizes in kinetic studies) .

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